sulfobetaine is a natural product found in Digenea simplex with data available.

Sulfobetaine

CAS No.: 13201-64-4

Cat. No.: VC13590515

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13201-64-4 |

|---|---|

| Molecular Formula | C4H8O2S |

| Molecular Weight | 120.17 g/mol |

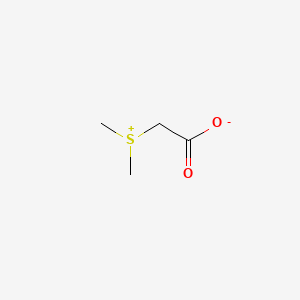

| IUPAC Name | 2-dimethylsulfonioacetate |

| Standard InChI | InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 |

| Standard InChI Key | PSBDWGZCVUAZQS-UHFFFAOYSA-N |

| SMILES | C[S+](C)CC(=O)[O-] |

| Canonical SMILES | C[S+](C)CC(=O)[O-] |

Introduction

Chemical Structure and Classification of Sulfobetaines

-

Single hydrophobic chain sulfobetaines: Linear alkyl chains (e.g., SB-8, SB-12) with 8–18 carbon units, widely used in protein purification .

-

Double hydrophobic chain sulfobetaines: Branched or twin alkyl chains enhancing micellar stability in high-salinity environments .

-

Gemini sulfobetaines: Dimeric structures with two ammonium-sulfonate pairs, offering superior interfacial activity .

The molecular formula of common derivatives, such as sulfobetaine methacrylate, is , with a molecular weight of 279.35 g/mol . Structural modifications, such as introducing ethoxyl groups or unsaturated bonds, further tune solubility and thermal resistance .

Synthesis and Manufacturing Approaches

Conventional Synthetic Routes

The synthesis of sulfobetaines typically involves quaternization reactions followed by sulfonation. A representative three-step protocol for sulfobetaine methacrylates includes:

-

Alkylation: Reacting dibromoalkanes with tertiary amines to form quaternary ammonium intermediates .

-

Sulfonation: Introducing sulfonate groups via reaction with propane sultone or analogous reagents .

-

Esterification: Coupling with methacrylic acid to yield polymerizable monomers .

Free radical polymerization remains the primary method for producing polysulfobetaines, though challenges persist due to limited monomer solubility in common solvents . For instance, sulfobetaine methacrylate exhibits a density of 1.30 g/cm³ and melts at 47°C , necessitating polar aprotic solvents like dimethylformamide (DMF) for processing.

Advances in Monomer Design

Recent innovations focus on modulating the inner charge distance—the separation between ammonium and sulfonate groups—by varying dibromoalkane chain lengths. Increasing this distance from 3 to 12 methylene units enhances conformational flexibility, enabling tailored UCST (upper critical solution temperature) behavior in aqueous solutions . Such control is critical for applications requiring temperature-responsive phase transitions, such as smart membranes or drug delivery systems .

Physicochemical Properties and Solution Behavior

Temperature-Responsive Solubility

Unlike most zwitterionic polymers, polysulfobetaines exhibit UCST-type phase behavior, dissolving in water above a critical temperature (e.g., 30–60°C for PSPP derivatives) and precipitating upon cooling . This phenomenon arises from entropy-driven hydration: at elevated temperatures, water molecules form ordered clusters around zwitterionic moieties, stabilizing the dissolved state. Below the UCST, dehydration triggers chain collapse and aggregation.

Interfacial and Colloidal Properties

Sulfobetaine surfactants demonstrate ultralow critical micelle concentrations (CMC, typically 0.1–1 mM) and reduce oil/water interfacial tension to <0.01 mN/m, making them ideal for tertiary oil recovery . Their salt tolerance (<sup>≥</sup>10<sup>4</sup> mg/L NaCl) and thermal stability (<sup>≥</sup>90°C) outperform conventional anionic or nonionic surfactants .

Table 1: Key Properties of Select Sulfobetaines

| Property | SB-8 | SB-12 | SB-16 |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₉NO₃S | C₁₇H₃₇NO₃S | C₂₁H₄₅NO₃S |

| Melting Point (°C) | 47 | - | - |

| Density (g/cm³) | 1.30 | - | - |

| CMC (mM) | 1.2 | 0.8 | 0.3 |

Industrial and Biomedical Applications

Enhanced Oil Recovery (EOR)

In tertiary oil recovery, sulfobetaines function as high-performance surfactants in:

-

Surfactant flooding: Lowering interfacial tension to mobilize trapped oil .

-

Foam flooding: Stabilizing gas-in-water foams for sweep efficiency improvement .

Gemini sulfobetaines, with their dual hydrophilic heads, exhibit enhanced interfacial activity in high-salinity reservoirs (>100,000 ppm TDS) .

Biomedical Engineering

Polysulfobetaines are prized for their ultralow-fouling properties, attributed to a tightly bound hydration layer that repels proteins and cells. Applications include:

-

Blood-contacting devices: Coatings for stents and catheters reducing thrombogenicity .

-

Drug delivery: Thermosensitive hydrogels for controlled release .

-

Diagnostics: Zwitterionic surfaces in biosensors minimizing nonspecific binding .

Cosmetics and Personal Care

Sulfobetaines serve as mild surfactants in shampoos and contact lens solutions due to their low irritation potential. SB-10 and SB-12 are particularly effective in solubilizing outer membrane proteins for cosmetic formulations .

Challenges and Future Directions

Synthesis Limitations

Current bottlenecks include the scarcity of commercially available sulfobetaine monomers and the need for toxic solvents (e.g., DMF). Advances in green chemistry—such as aqueous-based polymerization or enzymatic catalysis—are critical for scalable production .

Application-Specific Optimization

In EOR, improving the compatibility of sulfobetaines with polymers (e.g., hydrolyzed polyacrylamide) remains challenging under reservoir conditions . For biomedical uses, enhancing UCST tunability (e.g., via copolymerization) could enable precision drug delivery systems .

Emerging Frontiers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume